(3,5-dimethylphenyl)phosphonic Acid
Description
Properties
Molecular Formula |
C8H11O3P |
|---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI Key |
PXVDXSZVEZXVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
The activity and properties of arylphosphonic acids are highly dependent on substituent type, position, and electronic nature. Below is a comparative analysis:
Key Compounds :
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Substituents : 3,5-dimethylphenyl (electron-donating methyl groups).
- Activity : High photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts due to enhanced lipophilicity and optimal substituent positioning .
- Mechanism : Acts on photosystem II; methyl groups improve membrane permeability.
Perfluorophenyl Phosphonic Acid
- Substituents : Fluorine atoms (strong electron-withdrawing groups).
- Application : Used in hydrolysis reactions of isophorone diisocyanate (IPDI) for polyurethane synthesis. Exhibits higher catalytic efficiency but forms bubbles in polymers due to volatile byproducts .
3,5-Bis(trifluoromethyl)phenyl Phosphonic Acid
- Substituents : Trifluoromethyl groups (electron-withdrawing).
- Properties : Increased acidity compared to methyl-substituted analogs. Used in hydrolysis catalysis but shows similar bubble formation issues in polymers .
Mesityl Phosphonic Acid
- Substituents : 2,4,6-Trimethylphenyl (bulky, electron-donating).
- Behavior : Bulky substituents reduce solubility but enhance thermal stability in materials .
(3-Aminophenyl)phosphonic Acid Substituents: Amino group (electron-donating, basic). Applications: Potential in proton-conducting materials due to hydrogen-bonding capacity .
Substituent Position and Bioactivity
- Meta-Substitution : In N-(3,5-dimethylphenyl) derivatives, meta-methyl groups optimize steric and electronic effects for PET inhibition. Para-substituted analogs (e.g., 2,5-dimethylphenyl) show reduced activity due to unfavorable spatial interactions .
- Electron-Withdrawing vs. Donating Groups : While electron-withdrawing groups (e.g., fluorine, CF₃) enhance acidity and catalytic activity, electron-donating methyl groups improve lipophilicity for biological uptake .
Solid-State Behavior
- Crystal Engineering: The 3,5-dimethylphenyl group in trichloro-acetamides increases molecular symmetry, leading to unique crystal packing with two molecules per asymmetric unit. This contrasts with monosubstituted analogs (e.g., 3-chlorophenyl), which adopt simpler monoclinic structures .
- Thermal Stability : Bulky substituents (e.g., mesityl) enhance thermal resistance but reduce solubility, limiting their use in solution-phase applications .
Preparation Methods
Phosphonation via Dialkyl Aryl Phosphonates
One common method involves:
- Synthesizing aryl dialkyl phosphonates by reacting 3,5-dimethylphenyl derivatives with dialkyl phosphites under catalytic conditions.
- The dialkyl phosphonate intermediate is then subjected to acidic hydrolysis by refluxing with aqueous acid (e.g., hydrochloric acid) to cleave ester groups and yield the free phosphonic acid.
- Upon cooling, the this compound crystallizes and can be isolated by filtration.
This method avoids harsh reagents and minimizes by-products, providing a clean conversion with good yields.
Phosphonation via Aryl Phosphorous Dihalides
Another approach uses:
- Aryl phosphorous dihalides (e.g., dichlorophosphines) reacted with aqueous nitric acid solutions at temperatures below 50 °C.
- The mixture is then refluxed to promote hydrolysis and oxidation, leading to the formation of aryl phosphonic acids.
- Crystallization upon cooling allows for easy isolation of the product.
This method is advantageous for its mild temperature control and straightforward isolation steps.
Selective Esterification and Hydrolysis Control
Recent research highlights the importance of controlling esterification and hydrolysis steps to selectively obtain mono- or diesters of phosphonic acids, which are intermediates in the preparation of the free acid:
- Using triethyl orthoacetate as both reagent and solvent allows selective mono- or diethyl ester formation depending on reaction temperature.
- At lower temperatures (~30 °C), monoesters form via intermediate diethoxyethyl esters, which can be hydrolyzed to the free acid.
- This selectivity is crucial for optimizing yields and purity in the synthesis of this compound and related compounds.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The multi-step acylation-oxidation-hydrolysis route starting from xylene is industrially viable, offering high yields and low environmental impact due to mild conditions and reduced waste.
- Phosphonation methods using dialkyl phosphonates or phosphorous dihalides provide flexibility depending on available reagents and desired purity.
- Control of esterification steps via temperature and reagent choice improves selectivity and yield, which is critical for scale-up and reproducibility.
- The final this compound product is typically isolated as a white solid with melting points around 62–64 °C, confirming purity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3,5-dimethylphenyl)phosphonic Acid, and how can purity be optimized?
- Methodology : Multi-step organic synthesis is typically employed. For example, a related compound, ethyl 3-[(3,5-dimethylphenyl)aminocarbonyl]propanoate, was synthesized via reaction of succinic anhydride with 3,5-dimethylaniline in toluene, followed by purification via recrystallization . For phosphonic acid derivatives, phosphorylation reactions (e.g., Michaelis-Arbuzov or nucleophilic substitution) are common. Purity optimization involves rigorous washing (e.g., dilute HCl to remove unreacted precursors) and chromatographic techniques.
Q. How is this compound characterized structurally and functionally in academic research?
- Methodology :
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H···O interactions in related structures) .
- Spectroscopy : NMR (¹H/³¹P) confirms proton environments and phosphonate group integrity; IR identifies functional groups (e.g., P=O stretching ~1200 cm⁻¹).
- Chromatography : HPLC or GC-MS validates purity and quantifies residual solvents.
Q. What biological activities have been reported for this compound derivatives?
- Findings : Derivatives like N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibit photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ~10 µM) . The phosphonate group mimics phosphate in biological systems, enabling interactions with enzymes or receptors involved in energy transduction .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, lipophilicity) influence the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) :
- Substituent position : Electron-withdrawing groups (e.g., halogens) at the 3,5-positions enhance PET inhibition by increasing electrophilicity .
- Lipophilicity : Higher logP values improve membrane permeability, as seen in active N-(3,5-dimethylphenyl) derivatives .
- Methodology : Comparative assays using substituted analogues and computational modeling (e.g., DFT for electronic effects) .
Q. What computational methodologies predict the interactions of this compound with biological targets?
- Approaches :
- Docking simulations : To map binding modes with photosynthetic proteins (e.g., photosystem II) .
- Molecular dynamics (MD) : Assess stability of ligand-target complexes in hydrated environments .
- QSAR models : Correlate substituent properties (Hammett constants, molar refractivity) with activity .
Q. How are safety and toxicity profiles of this compound evaluated in vitro?
- Methodology :
- Bacterial reverse mutation assay (Ames test) : Detects mutagenicity via histidine auxotrophy reversal .
- In vitro mammalian micronucleus test : Identifies chromosomal damage in cultured cells .
- Neurotoxicity screening : Structural analogs are reviewed for CNS effects using patch-clamp or calcium flux assays .
Q. How can contradictions in reported biological activity data be resolved?
- Strategies :
- Purity validation : Impurities (e.g., unreacted precursors) may skew results; use HPLC/LC-MS for batch consistency .
- Standardized assays : Control variables like chloroplast preparation methods (spinach vs. other species) in PET inhibition studies .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-laboratory variability).
Q. What are the emerging applications of this compound in materials science?
- Applications :
- Proton conductors : Phosphonic acid groups enable hydrogen-bonding networks for proton transport in fuel cell membranes .
- Metal-organic frameworks (MOFs) : As linkers for porous materials with catalytic or sensing properties .
Tables for Key Findings
Table 1 : Biological Activities of Selected Derivatives
| Compound | Activity (IC₅₀) | Target System | Reference |
|---|---|---|---|
| N-(3,5-dimethylphenyl)-carboxamide | PET inhibition: ~10 µM | Spinach chloroplasts | |
| Phosphonic acid-based MOFs | Proton conductivity: >10⁻² S/cm | Fuel cell membranes |
Table 2 : Synthetic Optimization Steps
| Step | Purpose | Method (Example) |
|---|---|---|
| Precursor purification | Remove unreacted aniline | Dilute HCl wash |
| Recrystallization | Enhance crystal purity | Ethanol slow evaporation |
| Phosphorylation | Introduce phosphonate group | Michaelis-Arbuzov reaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
